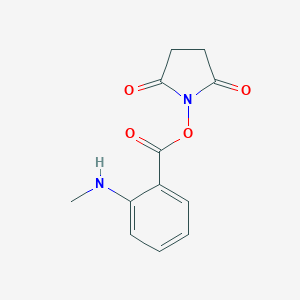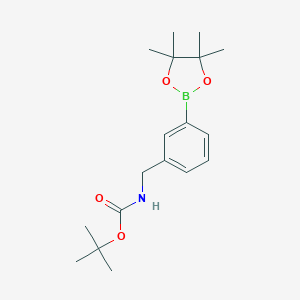
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate, also known as BPTMC, is a chemical compound that has gained attention due to its potential use in scientific research. BPTMC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which is involved in the initiation of apoptosis. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been found to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of various diseases. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been shown to have low toxicity in animal studies, which makes it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its low toxicity in animal studies, which makes it a potential candidate for further development. One limitation of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate in lab experiments is its potential toxicity, which requires careful handling. Another limitation is the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For the study of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate include further studies to determine its efficacy and safety in humans. Other future directions include the development of new synthesis methods for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate, the identification of new therapeutic targets for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate, and the development of new derivatives of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate with improved efficacy and safety profiles.
Conclusion:
In conclusion, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate is a chemical compound that has gained attention due to its potential use in scientific research. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has potential as an anticancer agent, as well as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans, and to identify new therapeutic targets and derivatives with improved efficacy and safety profiles.
Métodos De Síntesis
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been synthesized using various methods, including the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by carbamoylation with 3-methylbutyl isocyanate. Other methods include the reaction of piperazine with 3,4,5-trimethoxybenzoyl isocyanate, followed by carbamoylation with 3-methylbutanol. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate requires careful handling due to its potential toxicity.
Aplicaciones Científicas De Investigación
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been used in scientific research as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
129230-06-4 |
|---|---|
Nombre del producto |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate |
Fórmula molecular |
C31H43N3O10 |
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C31H43N3O10/c1-19(2)9-10-32-31(37)44-18-22-17-33(29(35)20-13-23(38-3)27(42-7)24(14-20)39-4)11-12-34(22)30(36)21-15-25(40-5)28(43-8)26(16-21)41-6/h13-16,19,22H,9-12,17-18H2,1-8H3,(H,32,37) |
Clave InChI |
DFMYYPWUKJDYRZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC(C)CCNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Sinónimos |
Carbamic acid, (3-methylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-p iperazinyl)methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)
